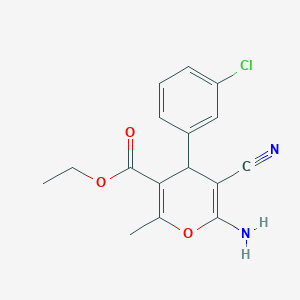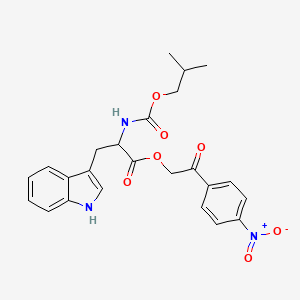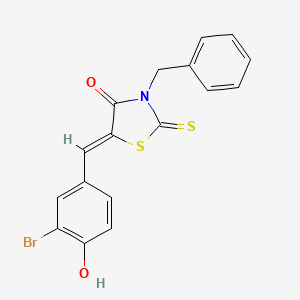![molecular formula C13H22ClNOS B5093894 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B5093894.png)
2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanamine group via a sulfanyl linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves the following steps:
-
Formation of the Butoxyphenyl Intermediate
Starting Material: 4-butoxybenzaldehyde
Reaction: Reduction of 4-butoxybenzaldehyde to 4-butoxybenzyl alcohol using a reducing agent such as sodium borohydride.
Conditions: Room temperature, methanol as the solvent.
-
Formation of the Sulfanyl Intermediate
Starting Material: 4-butoxybenzyl alcohol
Reaction: Conversion of 4-butoxybenzyl alcohol to 4-butoxybenzyl chloride using thionyl chloride.
Conditions: Reflux, dichloromethane as the solvent.
-
Formation of the Final Product
Starting Material: 4-butoxybenzyl chloride
Reaction: Reaction of 4-butoxybenzyl chloride with ethanethiol to form 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine.
Conditions: Room temperature, ethanol as the solvent.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the sulfanyl group to form sulfoxides or sulfones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Room temperature, inert atmosphere.
Products: Reduction of any oxidized forms back to the sulfanyl group.
-
Substitution
Reagents: Alkyl halides, acyl chlorides.
Conditions: Basic medium, organic solvents.
Products: Substitution at the amine group to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction.
科学的研究の応用
Chemistry
In chemistry, 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfanyl-containing compounds with biological macromolecules. Its ability to form stable complexes with proteins and enzymes makes it useful in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural similarity to certain bioactive compounds suggests it could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2-[(4-methoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 2-[(4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 2-[(4-propoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
Comparison
Compared to its analogs, 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has a longer alkyl chain in the butoxy group, which can influence its lipophilicity and membrane permeability. This structural difference may result in variations in biological activity, solubility, and reactivity, making it unique among similar compounds.
特性
IUPAC Name |
2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS.ClH/c1-2-3-9-15-13-6-4-12(5-7-13)11-16-10-8-14;/h4-7H,2-3,8-11,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDOSBPWMMKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CSCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B5093824.png)
![5-(5-chloro-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5093826.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5093834.png)
![N-(4-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5093838.png)


![10-acetyl-3-phenyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5093846.png)
![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5093877.png)
![6-(4-acetyl-1,4-diazepan-1-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5093883.png)
![methyl 4-(aminocarbonyl)-5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5093897.png)
![4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5093902.png)
![ethyl 4-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B5093905.png)
![N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid](/img/structure/B5093906.png)
